4-Bromo-3-fluoro-2-nitropyridine
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Overview
Description
4-Bromo-3-fluoro-2-nitropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrFN2O2. This compound is of significant interest in the field of organic chemistry due to its unique structural features and reactivity. The presence of bromine, fluorine, and nitro groups on the pyridine ring imparts distinct electronic properties, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-2-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the nitration of 3-bromo-4-fluoropyridine using nitric acid and sulfuric acid to introduce the nitro group at the 2-position . Another approach involves the direct fluorination of 3-bromo-4-nitropyridine N-oxide, which is then converted to the desired compound through catalytic hydrogenation .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced fluorinating agents and catalysts further enhances the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-fluoro-2-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is a typical setup for reducing the nitro group.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products Formed:
Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.
Reduction: The major product is 4-bromo-3-fluoro-2-aminopyridine.
Oxidation: Products include N-oxides and other oxidized derivatives.
Scientific Research Applications
4-Bromo-3-fluoro-2-nitropyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Medicine: It is involved in the synthesis of potential drug candidates targeting various diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-2-nitropyridine involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups (bromine, fluorine, and nitro) on the pyridine ring influences its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological activities, making the compound useful in drug discovery and development .
Comparison with Similar Compounds
- 3-Bromo-4-fluoropyridine
- 2-Bromo-3-nitropyridine
- 3-Fluoro-4-nitropyridine
Comparison: 4-Bromo-3-fluoro-2-nitropyridine is unique due to the simultaneous presence of bromine, fluorine, and nitro groups on the pyridine ring. This combination imparts distinct electronic properties and reactivity compared to its analogs. For instance, 3-Bromo-4-fluoropyridine lacks the nitro group, which significantly alters its chemical behavior and applications .
Properties
Molecular Formula |
C5H2BrFN2O2 |
---|---|
Molecular Weight |
220.98 g/mol |
IUPAC Name |
4-bromo-3-fluoro-2-nitropyridine |
InChI |
InChI=1S/C5H2BrFN2O2/c6-3-1-2-8-5(4(3)7)9(10)11/h1-2H |
InChI Key |
SXYRQJSBJFZGLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Br)F)[N+](=O)[O-] |
Origin of Product |
United States |
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